

# In-Depth Technical Guide to the Research Applications of Gigasept® PAA Disinfectant

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## Compound of Interest

Compound Name: Gigasept

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Gigasept®** PAA, a ready-to-use, peracetic acid-based disinfectant, for research applications. The document details its microbiological efficacy, the experimental protocols for its evaluation, and its molecular mechanism of action, with a focus on its impact on microbial cellular pathways.

## Core Composition and Properties of Gigasept® PAA

**Gigasept®** PAA is a high-level disinfectant designed for the manual and semi-automated reprocessing of medical instruments, including heat-sensitive flexible endoscopes. Its active ingredient is peracetic acid (PAA), a potent oxidizing agent.

Table 1: Physicochemical Properties of **Gigasept®** PAA

Property	Value	Reference
Active Ingredient	0.1-0.12% Peracetic Acid (PAA)	<a href="#">[1]</a> <a href="#">[2]</a>
Formulation	Ready-to-use aqueous solution	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Colorless liquid	<a href="#">[1]</a>
pH	Approximately 3.5	<a href="#">[1]</a>
Density	Approximately 1.02 g/cm <sup>3</sup> at 20°C	<a href="#">[1]</a>
Stability	Active and stable for up to 7 days or 50 disinfection cycles	<a href="#">[4]</a> <a href="#">[5]</a>

## Microbiological Efficacy

**Gigasept®** PAA demonstrates broad-spectrum antimicrobial activity against bacteria, mycobacteria, fungi, viruses, and bacterial spores. The manufacturer validates its efficacy according to stringent European Norms (EN). The standard contact time for most applications is 5 minutes at 20°C under clean conditions.[\[1\]](#)

Table 2: Summary of Microbiological Efficacy of **Gigasept®** PAA (Ready-to-Use Solution)

Efficacy	Test Standard	Test Conditions	Contact Time
Bactericidal	EN 13727, EN 14561	Clean conditions, 20°C	5 minutes
Mycobactericidal	EN 14348, EN 14563	Clean conditions, 20°C	5 minutes
Yeasticidal	EN 13624, EN 14562	Clean conditions, 20°C	5 minutes
Fungicidal	EN 13624, EN 14562	Clean conditions, 20°C	5 minutes
Virucidal	EN 14476, EN 17111	Clean conditions, 20°C	5 minutes
Sporicidal	EN 17126	Clean conditions, 20°C	5 minutes

## Experimental Protocols for Efficacy Testing

The following sections detail the methodologies based on the European Norms cited for **Gigasept® PAA**, providing a framework for researchers to design their own efficacy studies.

### Bactericidal Activity (based on EN 13727)

This quantitative suspension test evaluates the ability of a disinfectant to reduce the number of viable bacterial cells.

- **Preparation of Test Suspension:** A suspension of the test bacterium (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*) is prepared to a standard concentration.
- **Test Conditions:** The test is conducted at a specified temperature (e.g., 20°C) and under defined conditions (e.g., clean or dirty conditions, which simulate the presence of organic matter).
- **Exposure:** The disinfectant is brought into contact with the bacterial suspension for a predetermined contact time (e.g., 5 minutes).

- **Neutralization:** At the end of the contact time, the antimicrobial action of the disinfectant is immediately neutralized by a suitable neutralizer.
- **Enumeration:** The number of surviving bacteria is determined by plating on a suitable culture medium.
- **Log Reduction Calculation:** The reduction in viable counts is calculated and expressed as a logarithmic reduction. A disinfectant passes the test if it achieves a specified log reduction (typically  $\geq 5$  log reduction for disinfectants for medical instruments).[\[3\]](#)[\[6\]](#)

## Virucidal Activity (based on EN 14476)

This quantitative suspension test assesses the efficacy of a disinfectant against viruses.

- **Preparation of Virus Suspension:** A suspension of the test virus (e.g., Adenovirus, Poliovirus) is prepared in a suitable cell culture medium.
- **Test Conditions:** The test is performed under controlled temperature and soiling conditions.
- **Exposure:** The disinfectant is mixed with the virus suspension for a specified contact time.
- **Neutralization:** The virucidal activity is stopped, often by immediate dilution in ice-cold medium.
- **Infectivity Assay:** The residual viral infectivity is determined by infecting susceptible host cell cultures and observing for cytopathic effects (CPE) or by plaque assay.
- **Log Reduction Calculation:** The reduction in viral titer is calculated. A product is considered to have virucidal activity if it demonstrates a  $\geq 4$  log reduction.[\[4\]](#)[\[7\]](#)[\[8\]](#)

## Sporicidal Activity (based on EN 13704)

This test evaluates the ability of a disinfectant to inactivate bacterial spores, which are highly resistant structures.

- **Preparation of Spore Suspension:** A suspension of bacterial spores (e.g., *Bacillus subtilis*) is prepared and cleaned to ensure a high percentage of mature, free spores.

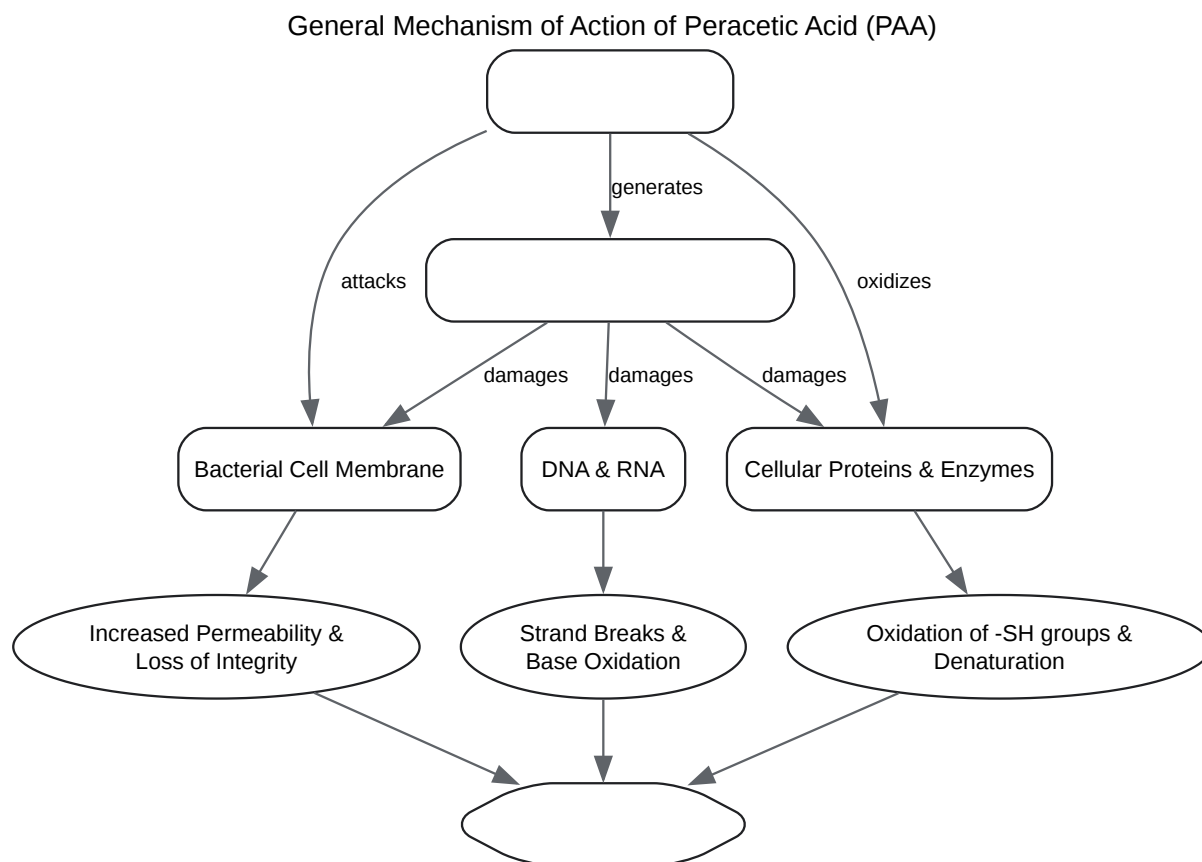
- **Test Conditions:** Similar to other tests, conditions such as temperature and interfering substances are standardized.
- **Exposure:** The disinfectant is mixed with the spore suspension for the required contact time.
- **Neutralization:** A validated neutralizer is used to stop the sporicidal action.
- **Enumeration of Survivors:** The number of viable spores is determined by plating on a nutrient medium and counting the resulting colonies after incubation.
- **Log Reduction Calculation:** The sporicidal efficacy is determined by the log reduction in viable spore count. To pass, a product must typically achieve a  $\geq 3$ -log reduction.<sup>[1][2][9]</sup>

## Mechanism of Action and Impact on Cellular Signaling Pathways

The primary mode of action of peracetic acid is through oxidation. It is a potent oxidizing agent that disrupts cellular structures and macromolecules, leading to rapid microbial inactivation.

### General Mechanism of Action

- **Cell Membrane Disruption:** PAA reacts with the lipids in the cell membrane, leading to increased permeability and loss of cellular integrity. This disruption allows for the leakage of intracellular components and facilitates the entry of PAA into the cell.
- **Protein Denaturation:** PAA oxidizes sulfhydryl (-SH) and disulfide (S-S) bonds in proteins and enzymes. This irreversible oxidation leads to conformational changes, denaturation, and inactivation of essential proteins, thereby disrupting cellular metabolism and function.
- **Nucleic Acid Damage:** Through the generation of reactive oxygen species (ROS), including hydroxyl radicals ( $\bullet\text{OH}$ ), PAA can cause damage to DNA and RNA. This includes strand breaks and oxidation of nucleotide bases, which can lead to mutations and interfere with replication and transcription.



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Caption: General mechanism of PAA action on microbial cells.

## Induction of Oxidative Stress Response Pathways

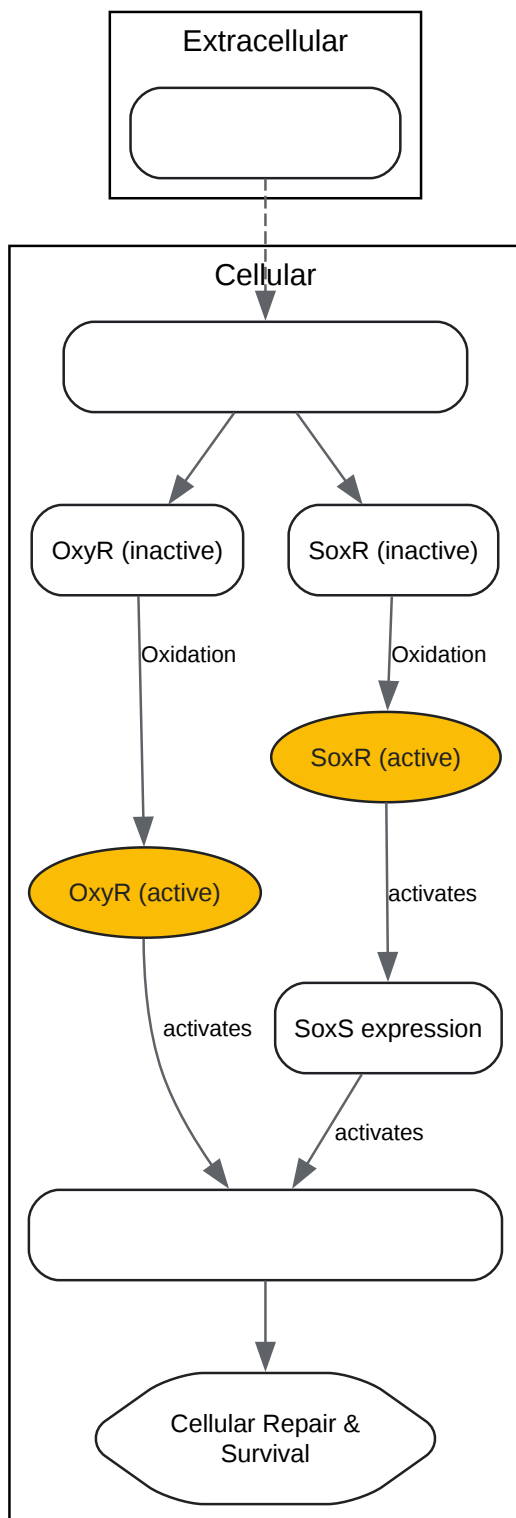
Exposure to PAA induces a significant oxidative stress response in bacteria. This involves the activation of specific regulatory systems that control the expression of genes involved in detoxifying ROS and repairing cellular damage. While direct studies on **Gigasept®** PAA's effect on these pathways are limited, the known effects of PAA allow for the inference of the activation of key bacterial oxidative stress response systems.

In many bacteria, the OxyR and SoxRS regulons are central to the oxidative stress response.

- **OxyR System:** This system responds primarily to hydrogen peroxide, a component and breakdown product of PAA solutions. OxyR is a transcription factor that, upon oxidation, activates the expression of genes encoding for catalases, peroxidases, and other protective enzymes.
- **SoxRS System:** This two-component system is activated by superoxide-generating agents. The sensor protein, SoxR, detects oxidative stress and activates the transcription of the soxS gene. The SoxS protein, in turn, is a transcriptional activator for a battery of genes involved in repairing oxidative damage and restoring redox balance.

Transcriptomic studies on bacteria like *Staphylococcus aureus* and *Pseudomonas aeruginosa* exposed to PAA have shown significant upregulation of genes associated with cellular protective processes, DNA repair, and replication, which are hallmarks of the activation of these stress response pathways.[\[10\]](#)[\[11\]](#)

## Bacterial Oxidative Stress Response to PAA

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